molecular formula C14H18N4O B8679358 N-[3-(1H-Imidazol-1-yl)propyl]-2-(methylamino)benzamide CAS No. 90260-19-8

N-[3-(1H-Imidazol-1-yl)propyl]-2-(methylamino)benzamide

Cat. No. B8679358
M. Wt: 258.32 g/mol
InChI Key: GRFFKMQXXAVNMM-UHFFFAOYSA-N
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Patent
US04507315

Procedure details

N-Methylisatoic anhydride (17.7 g) was added in portions to a stirred solution of 3-imidazol-1-ylpropylamine (12.5 g) in dioxan (150 ml) over a period of 15 minutes. Stirring was continued for 40 minutes before the solution was evaporated in vacuo to give 2-methylamino-N-(3-imidazol-1-ylpropyl)benzamide (18.0 g), in the form of a buff coloured solid, m.p. 138°-141° C., after recrystallisation from isopropanol.
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[N:2]1[C:8](=O)[O:7][C:5](=O)[C:4]2=[CH:10][CH:11]=[CH:12][CH:13]=[C:3]12.[N:14]1([CH2:19][CH2:20][CH2:21][NH2:22])[CH:18]=[CH:17][N:16]=[CH:15]1>O1CCOCC1>[CH3:8][NH:2][C:3]1[CH:13]=[CH:12][CH:11]=[CH:10][C:4]=1[C:5]([NH:22][CH2:21][CH2:20][CH2:19][N:14]1[CH:18]=[CH:17][N:16]=[CH:15]1)=[O:7]

Inputs

Step One
Name
Quantity
17.7 g
Type
reactant
Smiles
CN1C=2C(C(=O)OC1=O)=CC=CC2
Name
Quantity
12.5 g
Type
reactant
Smiles
N1(C=NC=C1)CCCN
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
CNC1=C(C(=O)NCCCN2C=NC=C2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: CALCULATEDPERCENTYIELD 69.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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